molecular formula C25H23N3O5 B12035204 2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 769152-98-9

2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12035204
CAS No.: 769152-98-9
M. Wt: 445.5 g/mol
InChI Key: HUNSQJUVEBAPBR-WGOQTCKBSA-N
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Description

2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C25H23N3O5 and a molecular weight of 445.479 g/mol This compound is known for its unique chemical structure, which includes an ethoxy group, a toluidino group, and a benzoate ester

Preparation Methods

The synthesis of 2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction.

    Acetylation: The toluidino group undergoes acetylation to form the oxo(4-toluidino)acetyl intermediate.

    Carbohydrazonoyl Formation: The intermediate is then reacted with a carbohydrazide to form the carbohydrazonoyl group.

    Esterification: Finally, the phenyl group is esterified with benzoic acid to form the final product.

Chemical Reactions Analysis

2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

769152-98-9

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H23N3O5/c1-3-32-22-15-18(11-14-21(22)33-25(31)19-7-5-4-6-8-19)16-26-28-24(30)23(29)27-20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

HUNSQJUVEBAPBR-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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